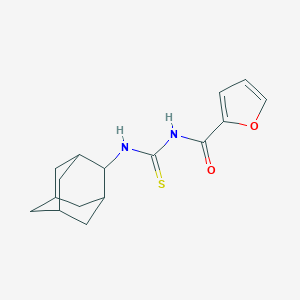

N-(2-adamantyl)-N'-(2-furoyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O2S |

|---|---|

Molecular Weight |

304.4g/mol |

IUPAC Name |

N-(2-adamantylcarbamothioyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H20N2O2S/c19-15(13-2-1-3-20-13)18-16(21)17-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H2,17,18,19,21) |

InChI Key |

QIIYVDZULJETMK-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CO4 |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=S)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Adamantyl N 2 Furoyl Thiourea and Analogues

Conventional Synthetic Pathways

Conventional methods for synthesizing N-acyl thioureas are well-documented and widely used due to their reliability and efficiency. These pathways typically involve the use of organic solvents and proceed through reactive intermediates.

The most common and direct route to N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. For the synthesis of N-(2-adamantyl)-N'-(2-furoyl)thiourea, this can be approached in two ways:

Route A: Reaction of 2-furoyl isothiocyanate with 2-adamantanamine.

Route B: Reaction of 2-adamantyl isothiocyanate with 2-furoylamide.

The first step in Route A involves the preparation of 2-furoyl isothiocyanate. This is typically generated in situ by reacting 2-furoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a dry organic solvent like acetone (B3395972) or acetonitrile. nih.govnih.govmdpi.com The resulting electrophilic 2-furoyl isothiocyanate is not isolated but is immediately treated with 2-adamantanamine. researchgate.net The nucleophilic nitrogen of the amine attacks the central carbon atom of the isothiocyanate group, leading to the formation of the desired this compound. nih.govarkat-usa.org This reaction is generally carried out at room temperature or with gentle heating and gives good to excellent yields. researchgate.net

Similarly, Route B would involve the reaction of 2-adamantyl isothiocyanate with 2-furoylamide. The synthesis of adamantyl-containing thioureas has been successfully achieved by reacting adamantyl isothiocyanate with various substituted anilines. researchgate.net This highlights the versatility of the isothiocyanate-amine condensation method.

The reaction mechanism involves the nucleophilic addition of the amine to the highly electrophilic carbon of the isothiocyanate group. nih.gov This process is often efficient and provides a clean product after simple workup procedures like filtration and recrystallization. researchgate.netrsc.org

A highly efficient and frequently employed method for synthesizing N-acyl thioureas is the one-pot reaction involving an acyl chloride, a thiocyanate salt, and an amine. researchgate.net This approach is particularly advantageous as it avoids the isolation of the often-unstable acyl isothiocyanate intermediate. arkat-usa.org

In the context of synthesizing this compound, the process begins by reacting 2-furoyl chloride with a thiocyanate salt, typically KSCN or NH₄SCN, in a suitable anhydrous solvent such as acetone or acetonitrile. nih.govresearchgate.netnih.gov This mixture is often refluxed for a short period to facilitate the formation of the 2-furoyl isothiocyanate intermediate in situ. researchgate.netmdpi.com

Following the formation of the isothiocyanate, a solution of 2-adamantanamine is added to the reaction mixture. researchgate.netnih.gov The amine then reacts with the in situ generated isothiocyanate to yield the final product, this compound. nih.govgoogle.com The reaction progress can be monitored by thin-layer chromatography (TLC). rsc.org Upon completion, the product is typically isolated by precipitation in cold water, followed by filtration and recrystallization. rsc.orgnih.gov

This one-pot method has been used to synthesize a wide array of N-acyl thioureas with various adamantane (B196018) and aromatic functionalities, often resulting in good to excellent yields (>80%). nih.govgoogle.com Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB) or polyethylene (B3416737) glycol-400 (PEG-400), can be employed to improve yields and reaction rates, especially in heterogeneous reaction systems. nih.govmdpi.com

| Entry | Acyl Chloride | Amine | Thiocyanate Salt | Solvent | Conditions | Yield | Citation |

| 1 | Benzoyl chloride | Substituted anilines | NH₄SCN | Acetonitrile | Room Temp, 24h | >80% | google.com |

| 2 | Substituted acyl chlorides | Heterocyclic amines | NH₄SCN | Anhydrous Acetone | Reflux | 41-76% | mdpi.com |

| 3 | Adamantane-1-carbonyl chloride | Halogenated anilines | NH₄SCN | In situ | - | - | nih.gov |

| 4 | 2,4-dichlorobenzoyl chloride | 4-aminoacetophenone | KSCN | Anhydrous Acetone | Reflux, 3h | Good | nih.gov |

| 5 | Substituted acid chlorides | 4-nitrobenzene-1,2-diamine | KSCN | Acetone | 70°C, 1.5h | 73-89% | mdpi.com |

Green Chemistry Approaches in Thiourea (B124793) Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic protocols. These "green" methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-free synthesis has gained considerable attention as it offers numerous advantages, including high efficiency, ease of separation, and environmental acceptability. sci-hub.st Several N-acyl thioureas have been successfully synthesized under solvent-free conditions, often by simply grinding the reactants together at room temperature. researchgate.netsci-hub.st

For instance, a convenient method involves mixing ammonium thiocyanate and an acid chloride at room temperature without any solvent to generate the isothiocyanate, which then reacts smoothly with an amine to produce the thiourea in good yields. researchgate.net Another approach involves the simple mixing of an amine with carbon disulfide under solvent-free conditions, which can lead to the formation of symmetrical thioureas almost instantaneously. researchgate.net While this specific method yields symmetrical products, it underscores the potential of catalyst-free and solvent-free conditions for thiourea synthesis. These protocols align with the principles of green chemistry by minimizing waste and energy consumption. sci-hub.st

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. researchgate.net Efficient methods for synthesizing substituted thioureas have been developed using a simple condensation reaction between amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.orgorganic-chemistry.org This protocol works well for aliphatic primary amines, yielding various di- and tri-substituted thioureas. organic-chemistry.org An "on-water" approach, where insoluble reactants are vigorously stirred in water, has also proven effective for the synthesis of unsymmetrical thioureas from isothiocyanates and amines, offering simple product isolation via filtration. organic-chemistry.org

Mechanochemical synthesis, which involves using mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is another powerful green technique. nih.gov This solvent-free method has been successfully applied to the synthesis of thioureas. beilstein-journals.org The reaction between amines and isothiocyanates can be carried out by manual grinding in a mortar and pestle or by automated ball milling, often leading to quantitative yields in a very short time (10-20 minutes). beilstein-journals.orgnih.gov Mechanochemistry not only eliminates the need for bulk solvents but can also lead to the discovery of new reaction pathways that differ from those in solution. nih.gov This approach is highly efficient for the click-type coupling of amines and isothiocyanates to form thioureas quantitatively. beilstein-journals.org

| Method | Reactants | Conditions | Key Advantages | Citation |

| Aqueous Synthesis | Primary Amines + Carbon Disulfide | Aqueous medium, reflux | Avoids toxic isothiocyanates, environmentally friendly | organic-chemistry.orgacs.org |

| "On-Water" Synthesis | Isothiocyanates + Amines | Vigorous stirring in water | Simple filtration, water recycling, avoids VOCs | organic-chemistry.org |

| Manual Grinding | Amines + Isothiocyanates | Mortar and pestle, 5-45 min | Solvent-free, quantitative yields, simple | beilstein-journals.orgnih.gov |

| Ball Milling | Amines + Isothiocyanates | Automated mill, 30 Hz, 10 min | Rapid, quantitative yields, highly efficient | beilstein-journals.org |

Utilization of Environmentally Benign Solvents (e.g., Cyrene)

Replacing traditional, toxic dipolar aprotic solvents like DMF and NMP is a key goal of green chemistry. nih.gov Cyrene (dihydrolevoglucosenone) has emerged as a promising bio-based, biodegradable, and non-toxic alternative. rsc.orgnih.govrsc.org Derived from cellulose (B213188) in a two-step process, Cyrene is being explored as a green solvent for a wide range of organic reactions. rsc.orgnih.gov

While specific literature on the synthesis of this compound in Cyrene is not yet prevalent, the physical properties of Cyrene make it a plausible substitute for solvents like acetone, acetonitrile, or DMF, which are commonly used in conventional thiourea syntheses. rsc.org Research has demonstrated Cyrene's effectiveness in various transformations, including palladium-catalyzed cross-coupling reactions, suggesting its potential applicability in the synthesis of complex molecules. rsc.org The use of Cyrene or Cyrene blends could significantly reduce the environmental impact of producing acyl thiourea derivatives by replacing petroleum-based, toxic solvents. researchgate.net

Strategies for Derivatization and Analog Synthesis

The primary strategy for synthesizing this compound and its analogues involves a two-step, one-pot reaction. This common and efficient method begins with the formation of an acyl isothiocyanate intermediate, which is then reacted with a primary or secondary amine to yield the desired thiourea derivative. nih.govmdpi.comup.ac.za This approach allows for significant structural diversity by varying both the acyl chloride and the amine components.

The general reaction scheme proceeds as follows: An acyl chloride (R-COCl) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. This reaction generates the corresponding acyl isothiocyanate (R-CONCS) in situ. Following the formation of this intermediate, an amine (R'-NH₂) is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-acyl-N'-substituted thiourea. nih.govksu.edu.tr

For the specific synthesis of this compound, 2-furoyl chloride would be the starting acyl chloride, and 2-aminoadamantane (B82074) would serve as the amine.

The synthesis of thioureas incorporating the bulky and lipophilic adamantane moiety is of significant interest due to the unique properties this group imparts on molecules. The adamantane cage can influence a compound's bioavailability and interaction with biological targets. nih.gov

A common method for preparing N-substituted adamantyl thioureas involves the reaction of an appropriate adamantylamine with an isothiocyanate. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been synthesized by heating adamantane-1-amine with 4-chlorophenyl isothiocyanate in ethanol (B145695). nih.gov This straightforward approach can be adapted to produce a wide array of N-(2-adamantyl)thiourea derivatives by selecting different isothiocyanates.

Alternatively, adamantyl isothiocyanates can be prepared and subsequently reacted with various amines. For example, 1-adamantyl isothiocyanate can be synthesized from 1-adamantylamine and reacted with secondary amines like morpholine (B109124) or 1-phenylpiperazine (B188723) in boiling ethanol to yield the corresponding N-(adamantan-1-yl)carbothioamides. mdpi.comresearchgate.net These carbothioamides can be further modified, for example, by reaction with arylmethyl bromides to produce S-arylmethyl derivatives. mdpi.comresearchgate.net

The following table illustrates examples of synthesized N-(1-adamantyl)thiourea derivatives and their starting materials.

| Adamantylamine Reactant | Isothiocyanate/Thioamide Reactant | Resulting Thiourea Derivative |

| Adamantane-1-amine | 4-Chlorophenyl isothiocyanate | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea |

| Adamantane-1-amine | Morpholine-4-carbothioamide | N-(Adamantan-1-yl)morpholine-4-carbothioamide |

| Adamantane-1-amine | 1-Phenylpiperazine-1-carbothioamide | N-(Adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide |

This table is generated based on synthetic examples found in the literature for N-(1-adamantyl)thiourea derivatives, which serve as analogues for the synthesis of N-(2-adamantyl) derivatives.

The design of hybrid molecules, which combine two or more pharmacophores into a single entity, is a widely used strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic activities. Thiourea derivatives are excellent scaffolds for creating such hybrid molecules due to their versatile synthesis and ability to interact with various biological targets.

The synthesis of thiourea hybrid derivatives often follows the general principle of reacting an isothiocyanate with an amine, where one or both reactants contain an additional distinct chemical moiety. mdpi.com For the synthesis of this compound, the hybrid nature arises from the combination of the adamantyl group and the furoyl group.

The preparation of N-acyl thioureas is a prime example of creating hybrid derivatives. In this method, an acyl chloride is converted to an acyl isothiocyanate, which then reacts with an amine. This has been demonstrated in the synthesis of N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide, where furan-2-carbonyl chloride was reacted with KSCN to form the furoyl isothiocyanate intermediate, followed by reaction with 2-amino-5-bromopyridine. ksu.edu.tr Similarly, a variety of N-acyl thiourea derivatives with heterocyclic rings have been synthesized by reacting an acid chloride with ammonium thiocyanate and then with a heterocyclic amine. mdpi.com

The following interactive table showcases a selection of synthesized thiourea hybrid derivatives, highlighting the diversity of chemical moieties that can be incorporated.

| Acyl/Aryl Isothiocyanate Precursor | Amine Reactant | Resulting Hybrid Thiourea Derivative |

| 2-Furoyl chloride / KSCN | 2-Aminopyridine | N-(2-Furoyl)-N'-(2-pyridyl)thiourea nih.gov |

| 2-Furoyl chloride / KSCN | 2-Amino-5-bromopyridine | N-((5-Bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide ksu.edu.tr |

| Benzoyl chloride / NH₄SCN | N-Methylcyclohexylamine | N-(Cyclohexyl(methyl)carbomothioyl)benzamide up.ac.za |

| 4-Nitrobenzoyl chloride / NH₄SCN | Dicyclohexylamine | N-(Dicyclohexylcarbamothioyl)-4-nitrobenzamide up.ac.za |

| Phenyl isothiocyanate | Various amines | Series of N,N'-disubstituted thioureas mdpi.com |

This table provides examples of the types of hybrid thiourea molecules that can be synthesized using established methods, demonstrating the flexibility of this synthetic approach.

Advanced Structural Elucidation and Conformational Analysis of N 2 Adamantyl N 2 Furoyl Thiourea

Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to elucidate the molecular structure of N-(2-adamantyl)-N'-(2-furoyl)thiourea and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of adamantane-containing thiourea (B124793) derivatives, the protons of the adamantyl group typically appear as a set of broad multiplets in the upfield region, generally between δ 1.50 and 2.10 ppm. nih.gov The specific chemical shifts and multiplicities of these protons are influenced by their spatial relationship within the rigid cage structure. The NH protons of the thiourea moiety are usually observed as broad singlets in the downfield region, with their exact positions being sensitive to solvent, concentration, and hydrogen bonding interactions. nih.govresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound and similar structures, the adamantyl carbons exhibit characteristic signals. The quaternary carbons of the adamantane (B196018) cage typically resonate at different chemical shifts than the CH and CH₂ groups. nih.govspectrabase.com The carbon of the thiocarbonyl group (C=S) is a key diagnostic signal, often appearing in the range of δ 170-180 ppm. The carbonyl carbon (C=O) of the furoyl group is also readily identifiable. researchgate.net The chemical shifts of the furan (B31954) ring carbons are consistent with an aromatic heterocyclic system.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Adamantane-Thiourea Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Adamantane CH | 29 - 38 |

| Adamantane CH₂ | 36 - 42 |

| Adamantane Quaternary C | 52 - 54 |

| C=S (Thiourea) | ~178 |

| C=O (Furoyl) | ~160 |

Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used. nih.govspectrabase.comresearchgate.netorganicchemistrydata.orgcompoundchem.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unequivocally. researchgate.netwestmont.edu COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the adamantyl and furoyl moieties. westmont.edu HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. researchgate.net These advanced techniques are crucial for resolving ambiguities in the one-dimensional spectra, particularly for complex regions like the adamantyl cage. researchgate.netwestmont.edu

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and FT-Raman)

Vibrational spectroscopy provides insights into the functional groups present in a molecule and the nature of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the thiourea group are typically observed in the region of 3100-3400 cm⁻¹. mersin.edu.tr The precise position and shape of these bands can indicate the presence of intermolecular and intramolecular hydrogen bonding. nih.gov A strong absorption band corresponding to the C=O stretching of the furoyl group is expected around 1650-1700 cm⁻¹. The C=S stretching vibration, which is characteristic of the thiourea moiety, usually appears in the region of 1200-1400 cm⁻¹. Other significant bands include those for the C-N stretching and N-H bending modes. mersin.edu.trresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For adamantane derivatives, the C-H stretching and bending vibrations of the adamantyl cage are often prominent in the Raman spectrum. nih.gov The symmetric stretching of the C=S bond can also be observed. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment.

Interactive Data Table: Key Vibrational Frequencies for N-acylthiourea Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3100-3400 | 3100-3400 | Stretching |

| C-H (Adamantyl) | 2850-2950 | 2850-2950 | Stretching |

| C=O | 1650-1700 | 1650-1700 | Stretching |

| C=S | 1200-1400 | 1200-1400 | Stretching |

| C-N | 1400-1550 | 1400-1550 | Stretching |

Note: These are typical ranges and can be influenced by the molecular environment and intermolecular interactions. mersin.edu.trnih.govnih.gov

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. chemicalbook.com The fragmentation pattern would likely involve cleavage at the bonds of the thiourea linkage, leading to characteristic fragment ions. Common fragmentation pathways for acylthioureas include the loss of the acyl group, the adamantyl group, or cleavage of the C-N bonds of the thiourea backbone. The isotopic pattern of sulfur (³⁴S) can also be observed in high-resolution mass spectra, providing further confirmation of the presence of a sulfur atom.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. libretexts.orglibretexts.org The conjugated system formed by the furoyl group and the thiourea moiety is responsible for the π→π* transitions, which typically occur at shorter wavelengths (higher energy). rsc.org The non-bonding electrons on the sulfur and oxygen atoms can undergo n→π* transitions, which are generally weaker and occur at longer wavelengths (lower energy). libretexts.orgrsc.org The position and intensity of these absorption maxima can be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis of this compound and related compounds reveals a number of key structural features. nih.gov The thiourea unit typically adopts a trans-cis conformation with respect to the adamantyl and furoyl substituents. researchgate.net A common feature in the solid-state structures of N-acylthioureas is the formation of an intramolecular hydrogen bond between the N-H proton of the thioamide and the carbonyl oxygen of the acyl group, which leads to the formation of a pseudo-six-membered ring. nih.govresearchgate.net This interaction contributes to the planarity of the acylthiourea fragment.

Interactive Data Table: Representative Crystallographic Parameters for Adamantane-Thiourea Derivatives

| Parameter | Typical Value |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C=S Bond Length | ~1.67 Å |

| C=O Bond Length | ~1.22 Å |

| N-H···O (intramolecular) | Present |

| N-H···S (intermolecular) | Often present, forming dimers |

Note: The specific crystallographic parameters will vary for each unique crystal structure. nih.govresearchgate.netnih.gov

Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is primarily dictated by a network of intermolecular hydrogen bonds, a characteristic feature of acylthiourea derivatives. The thiourea backbone, with its N-H donor groups and C=S and C=O acceptor groups, is the principal site for these interactions. In analogous structures, such as N-(2-furoyl)-N'-(2-pyridyl)thiourea, the crystal lattice is stabilized by intermolecular N-H···S and N-H···O hydrogen bonds. nih.govnih.gov These interactions often lead to the formation of well-defined supramolecular synthons, like centrosymmetric dimers or tetramers, which extend into one or two-dimensional networks. nih.gov

Halogen bonding is not a feature in the crystal structure of this compound as there are no halogen atoms present in the molecule.

π-stacking interactions are conceivable involving the furan rings. However, given the small size of the furan ring and the likely non-planar arrangement of molecules due to the bulky adamantyl substituent, these interactions are expected to be weak and not the primary driver of the crystal packing, unlike in compounds with larger aromatic systems. In some related crystal structures, π···π stacking contributes to the formation of layered structures, but this is highly dependent on the specific molecular conformation and packing. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

|---|---|---|---|

| Hydrogen Bonding | N-H (Thiourea) | C=S (Thiourea) | Primary interaction, often forms R2,2(8) dimeric synthons. |

| Hydrogen Bonding | N-H (Thiourea) | C=O (Furoyl) | Contributes significantly to stabilizing the crystal lattice, can form chains or sheets. nih.gov |

| Steric Influence | Adamantyl Group | N/A | Governs overall molecular arrangement due to steric hindrance. nih.gov |

| π-Stacking | Furan Ring | Furan Ring | Potential minor contribution, dependent on molecular conformation. |

Polymorphism and Crystallographic Engineering Principles

Thiourea derivatives are known to exhibit polymorphism, which is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net This phenomenon arises from the flexibility of the thiourea backbone and the possibility of forming different, yet energetically similar, hydrogen-bonding networks. For this compound, polymorphism is a distinct possibility. Different polymorphs would likely display variations in their intermolecular hydrogen bonding patterns, leading to different crystal packing, physical properties, and stability. researchgate.net

For instance, studies on 1-(4-methylpyridin-2-yl)thiourea have identified two polymorphic forms that, while both crystallizing in the monoclinic system, possess markedly different intermolecular hydrogen bonding arrangements. researchgate.net This highlights the sensitivity of the crystal structure to subtle energetic factors.

Crystallographic engineering principles can be applied to selectively crystallize a desired polymorph of this compound. Key factors that can be controlled during crystallization include:

Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence which molecular conformation is more stable in solution and can compete for hydrogen bonding sites, thereby guiding the formation of a specific supramolecular synthon.

Temperature and Cooling Rate: The rate of cooling during crystallization can affect the kinetic versus thermodynamic control of crystal formation, potentially leading to different polymorphic forms.

Supersaturation: The level of supersaturation can influence nucleation and growth rates, which in turn can determine the resulting polymorph.

By systematically varying these conditions, it may be possible to isolate and characterize different crystalline forms of the title compound, each with unique structural and physical characteristics.

Conformational Landscape and Isomerism

Solution-State Conformational Dynamics

In solution, this compound is expected to exist as an equilibrium of multiple conformers due to rotation around the single bonds of the thiourea moiety. The most significant rotational barriers are associated with the C-N bonds, which possess partial double-bond character due to resonance. nih.gov This restricted rotation can lead to the presence of distinct conformational isomers that may be observable on the NMR timescale.

Techniques such as variable-temperature NMR spectroscopy would be instrumental in studying these dynamic processes. mdpi.com At low temperatures, the rotation around the C-N bonds may be slow enough to allow for the observation of separate signals for each conformer. As the temperature increases, these signals would broaden and eventually coalesce as the rate of interconversion increases.

Furthermore, an intramolecular hydrogen bond between the N-H proton adjacent to the furoyl group and the carbonyl oxygen (N-H···O=C) is likely to exist in solution, particularly in non-polar solvents. This interaction would favor a more planar conformation of the acylthiourea fragment and would influence the chemical shifts of the involved protons in the ¹H NMR spectrum. nih.gov

Solid-State Conformations of the Thiourea Moiety (Anti-syn and Anti-anti)

In the solid state, the conformation of the thiourea moiety is typically described by the relative orientation of the substituents with respect to the C=S bond. The two primary conformations are anti-syn (also referred to as trans-cis) and anti-anti (trans-trans).

Anti-syn Conformation: In this arrangement, one substituent is anti (trans) and the other is syn (cis) to the thiocarbonyl group. This conformation is very common in N-acylthioureas because it is often stabilized by a strong intramolecular N-H···O hydrogen bond between the N-H of the thioamide and the carbonyl oxygen of the acyl group. nih.govnih.govnih.gov This interaction forms a stable six-membered pseudo-ring.

Anti-anti Conformation: In this arrangement, both substituents are anti (trans) to the thiocarbonyl group. This conformation is generally less common for acylthioureas unless intramolecular hydrogen bonding is disrupted or precluded by steric factors.

For this compound, the anti-syn conformation is highly probable in the solid state. This is supported by crystallographic studies of related furoylthioureas, such as N-(2-furoyl)-N'-(2-pyridyl)thiourea, which adopt this geometry to facilitate intramolecular hydrogen bonding. nih.govnih.gov

Table 2: Common Solid-State Conformations of the Acylthiourea Moiety

| Conformation | Description | Stabilizing Factors | Prevalence |

|---|---|---|---|

| Anti-syn (trans-cis) | Substituents are on opposite sides of the C-N bonds, but one is cis relative to the S atom. | Intramolecular N-H···O hydrogen bond forming a pseudo-six-membered ring. nih.govnih.gov | Highly common in N-acylthioureas. |

| Anti-anti (trans-trans) | Both substituents are trans relative to the S atom across the C-N bonds. | Favored when intramolecular H-bonding is weak or absent; allows for intermolecular interactions. | Less common in N-acylthioureas. |

Steric and Electronic Influences on Conformational Preferences

The conformational preferences of this compound are governed by a balance of steric and electronic effects.

Electronic Influences: The electronic properties of the furoyl group and the thiourea backbone are critical.

Resonance: There is significant electron delocalization across the N-C(S)-N-C(O) system. This resonance imparts partial double-bond character to the C-N bonds, which increases their rotational barrier and favors planarity of the acylthiourea core. nih.gov

Inductive Effect: The electron-withdrawing nature of the furoyl carbonyl group increases the acidity of the adjacent N-H proton. This enhanced acidity promotes the formation of a strong intramolecular N-H···O hydrogen bond, which is a key factor in stabilizing the preferred anti-syn conformation. nih.gov

Hydrogen Bonding: The ability of the thiourea N-H groups to act as strong hydrogen bond donors is a dominant electronic feature that dictates both intramolecular conformation and intermolecular packing in the crystal. wikipedia.org

Together, the steric bulk of the adamantyl group and the electronic propensity of the furoyl-thiourea fragment to form a planar, internally hydrogen-bonded system define the molecule's most stable conformation in both solution and the solid state.

Based on a comprehensive search of available information, it is not possible to generate an article on the advanced computational chemistry and molecular modeling of This compound that adheres to the specified outline and content requirements.

The search did not yield any published scientific literature or data containing the specific computational analyses requested—such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, theoretical vibrational spectra, or Molecular Dynamics (MD) simulations—for this particular compound.

While general information on these computational methods and their application to analogous structures (e.g., other thiourea, adamantane, or furoyl derivatives) is available, the strict instruction to focus solely on "this compound" and to include detailed, specific research findings and data tables prevents the creation of the requested content. Writing the article without this specific data would result in a scientifically inaccurate and fabricated document.

Therefore, the required information to fulfill this request is not available in the public domain based on the conducted searches.

Advanced Computational Chemistry and Molecular Modeling of N 2 Adamantyl N 2 Furoyl Thiourea

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamic Behavior in Solvated Environments

The conformational landscape of N-(2-adamantyl)-N'-(2-furoyl)thiourea is defined by the interplay between its rigid and flexible components. The adamantyl group is a bulky, rigid cage-like hydrocarbon, which significantly restricts the conformational freedom of the molecule. In contrast, the furoyl-thiourea linker allows for some degree of rotational flexibility.

Studies on structurally similar N-acyl-thioureas show that the geometry around the thiourea (B124793) moiety is crucial. researchgate.net The molecule can adopt different conformations, typically a trans-cis configuration with respect to the positions of the substituent groups relative to the sulfur atom across the thiourea C-N bonds. researchgate.net This geometry is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the furoyl group. researchgate.netnih.gov For instance, in the related compound 1-(2-furoyl)-3-(1-naphthyl)thiourea, the molecule adopts a trans-cis configuration stabilized by this type of intramolecular hydrogen bond. researchgate.net

Ligand-Biomolecule Interaction Dynamics

Understanding how this compound interacts with biological macromolecules is key to elucidating its mechanism of action. Molecular docking and molecular dynamics simulations are the primary computational tools used for this purpose. nih.govresearchgate.net These methods predict the binding mode and affinity of a ligand within the active site of a target protein.

The interaction dynamics of thiourea derivatives are typically governed by a combination of forces:

Hydrogen Bonding: The thiourea moiety (-NH-C(S)-NH-) and the furoyl oxygen are potent hydrogen bond donors and acceptors. These groups can form critical hydrogen bonds with amino acid residues in a protein's active site, such as glutamine, asparagine, or the peptide backbone. nih.gov

Hydrophobic Interactions: The large, lipophilic adamantyl group is expected to play a significant role in binding, likely fitting into a hydrophobic pocket within the target protein. This type of interaction is a key contributor to the binding affinity of many adamantane-containing drugs. mdpi.com The furan (B31954) ring can also participate in hydrophobic and π-stacking interactions.

For example, docking studies on other thiourea analogues as inhibitors of influenza virus neuraminidase have shown that hydrogen bonding and electrostatic interactions are highly correlated with their inhibitory activity. nih.gov Similarly, molecular dynamics simulations of thiourea derivatives targeting the SIRT1 enzyme revealed the stability of interactions over time, confirming the importance of specific hydrogen bonds and hydrophobic contacts for stable binding. pensoft.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics and QSAR provide a framework for correlating the chemical structure of compounds with their biological activities, enabling the prediction of a molecule's potency and guiding the design of new derivatives. farmaciajournal.com

Development and Validation of QSAR Models for Thiourea Derivatives

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a robust QSAR model for thiourea derivatives involves several key steps:

Data Set Selection: A dataset of thiourea compounds with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target is compiled. This set is divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using leave-one-out cross-validation (q²), while external validation is performed using the test set (r²_test). A reliable QSAR model will have high values for correlation coefficients (r² and q²) and low root-mean-square error (RMSE). nih.govnih.gov

Studies on thiourea analogues have successfully produced QSAR models with good predictive performance for activities such as anticancer and antiviral effects. nih.govnih.gov For instance, a 3D-QSAR model for thiourea analogues inhibiting influenza neuraminidase yielded a statistically significant model with a high correlation coefficient (r² = 0.849) and good predictive ability (q² = 0.724). nih.gov

Molecular Descriptor Calculations and Correlation with Biological Activities

The selection of appropriate molecular descriptors is critical for a successful QSAR study. These descriptors quantify the structural features responsible for a compound's activity. For thiourea derivatives, several classes of descriptors have been shown to be important. nih.govaqa.org.ar

A QSAR study on sulfur-containing thiourea derivatives found that properties like mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient (logP) were key predictors for anticancer activity. nih.gov The presence or frequency of specific bonds, such as C-N, was also identified as an essential descriptor. nih.gov These findings highlight that a combination of steric, electronic, and lipophilic properties governs the biological activity of these compounds.

Below is a table of commonly used molecular descriptors in QSAR studies of thiourea derivatives and their typical correlations with biological activity.

| Descriptor Class | Specific Descriptor | Description | Correlation with Biological Activity |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity or hydrophobicity of a molecule. | Often, an optimal LogP value exists. Too high can lead to poor solubility and metabolic instability, while too low can hinder membrane permeability. farmaciajournal.comaqa.org.ar |

| Electronic | Electronegativity | Measures the ability of the molecule to attract electrons. | Influences the strength of hydrogen bonds and other electrostatic interactions with the target protein. nih.gov |

| Steric | Van der Waals Volume (MV) | Represents the volume occupied by the molecule. | Affects how well the molecule fits into the binding site of a target. A good steric match is crucial for high affinity. nih.gov |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with the overall size of the molecule. nih.gov |

| Topological | Wiener Index | A descriptor of molecular branching. | Can relate to the shape and compactness of the molecule, influencing interactions. |

In Silico Ligand Design and Virtual Screening

In silico methods are instrumental in the rational design of new ligands and for screening large virtual libraries to identify promising new drug candidates, thereby saving significant time and resources. benthamdirect.com

Rational Design of this compound Analogues

The rational design of analogues of this compound is guided by the structural insights gained from molecular modeling and QSAR studies. The goal is to modify the parent structure to enhance its biological activity, selectivity, and pharmacokinetic properties. Virtual screening can then be used to prioritize the most promising designed compounds for synthesis and testing. nih.gov

Based on the structure of this compound, several design strategies can be proposed:

Modification of the Furan Ring: The furan ring can be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, phenyl). This can alter the electronic properties and introduce new interaction points. For example, adding a hydroxyl or methoxy (B1213986) group to a phenyl ring could create an additional hydrogen bond with the target protein.

Substitution on the Adamantyl Group: While the adamantyl cage itself is generally unsubstituted, adding small functional groups at specific positions could modulate lipophilicity and introduce new vector interactions, provided it does not create steric clashes.

Scaffold Hopping: The central thiourea core could be replaced with other bioisosteric linkers, such as urea (B33335), guanidine, or a sulfonamide, to explore different interaction geometries and physicochemical properties.

The table below outlines some potential analogues and the rationale behind their design.

| Proposed Analogue | Modification | Rationale for Design |

| N-(2-adamantyl)-N'-(2-thiophenylcarbonyl )thiourea | Furan replaced with Thiophene | To evaluate the effect of the heteroatom (sulfur vs. oxygen) on binding and electronic properties. |

| N-(2-adamantyl)-N'-(4-hydroxybenzoyl )thiourea | Furoyl replaced with 4-Hydroxybenzoyl | To introduce a hydrogen bond donor group, potentially increasing binding affinity. |

| N-(1 -adamantyl)-N'-(2-furoyl)thiourea | 2-adamantyl isomer replaced with 1-adamantyl | To assess the impact of the adamantyl connection point on steric fit and lipophilicity. |

| N-(2-adamantyl)-N'-(2-furoyl)urea | Thiourea core replaced with Urea | To change the hydrogen bonding capacity and electronic nature of the core linker (C=O vs. C=S). |

These rationally designed analogues can then be evaluated in silico through docking and QSAR models to predict their activity before committing to chemical synthesis. nih.govui.ac.id

Molecular Docking Simulations for Predictive Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target.

The binding affinity of this compound to a potential protein target would be influenced by several key structural features:

The Adamantane (B196018) Moiety: This bulky, lipophilic cage structure often plays a crucial role in anchoring the ligand within hydrophobic pockets of a protein's active site. mdpi.com In studies of other adamantane-containing compounds, this group has been shown to establish significant non-polar interactions with amino acid residues like valine, phenylalanine, and leucine, contributing substantially to the stability of the ligand-protein complex. mdpi.com

The Thiourea Core: The -(NH-C(S)-NH)- group is a versatile hydrogen bond donor and acceptor. It can form critical hydrogen bonds with the amino acid residues in a protein's binding site. The geometry of this thiourea fragment, whether trans-cis or another conformation, will dictate its interaction patterns. nih.gov

The Furoyl Group: The furan ring and the carbonyl group also contribute to the binding interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, and the furan ring can participate in π-stacking or other non-covalent interactions. nih.gov

A hypothetical molecular docking simulation of this compound would yield data on the predicted binding energy (often in kcal/mol) and the specific interactions with amino acid residues.

Table 1: Hypothetical Key Interacting Residues and Interaction Types for this compound

| Ligand Moiety | Potential Interacting Residue Types | Type of Interaction |

| Adamantyl Cage | Alanine, Valine, Leucine, Isoleucine, Phenylalanine | Hydrophobic/Van der Waals |

| Thiourea NH | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond Donor |

| Thiourea C=S | Arginine, Lysine, Histidine | Hydrogen Bond Acceptor |

| Furoyl C=O | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond Acceptor |

| Furan Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Computational Identification of Putative Biological Targets

The identification of potential biological targets for a novel compound like this compound is a critical step in understanding its pharmacological potential. Computational approaches, often preceding or complementing experimental assays, are vital in this process. nih.gov These in silico methods can include reverse docking and pharmacophore modeling.

Reverse Docking: In this approach, a single ligand (this compound) is docked against a large library of known protein structures. The proteins for which the ligand shows the best binding scores are then considered putative targets. This method allows for the screening of a wide range of potential protein interactions, potentially uncovering novel mechanisms of action.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the structure of this compound, a pharmacophore model can be generated that includes features such as hydrogen bond donors/acceptors, hydrophobic regions (the adamantane group), and aromatic rings. This model can then be used to search databases of known protein targets to find those that have a binding site complementary to the pharmacophore.

Given that related thiourea derivatives have shown a range of biological activities, including antiviral and antibacterial properties, potential putative targets could belong to various protein families. nih.govnih.gov For instance, studies on other thiourea compounds have identified bacterial DNA gyrase as a potential target. nih.gov Similarly, the adamantane scaffold is a known feature in some antiviral agents. nih.gov

Table 2: Potential Classes of Putative Biological Targets for this compound Based on Structural Analogs

| Target Class | Rationale for Consideration | Potential Therapeutic Area |

| Viral Proteins | The adamantane moiety is present in some antiviral drugs. nih.gov | Antiviral |

| Bacterial Enzymes (e.g., DNA Gyrase) | Thiourea derivatives have shown antibacterial activity by targeting such enzymes. nih.gov | Antibacterial |

| Kinases | The general structure could potentially fit into ATP-binding sites. | Anticancer, Anti-inflammatory |

| Topoisomerases | Some thiourea derivatives are known to target these enzymes. nih.gov | Anticancer |

It is important to emphasize that these identified targets would be putative and require experimental validation through biochemical and cellular assays to confirm any inhibitory or modulatory activity of this compound.

Coordination Chemistry and Metal Complexation of N 2 Adamantyl N 2 Furoyl Thiourea

Ligand Characteristics of N-(2-adamantyl)-N'-(2-furoyl)thiourea

This compound possesses a molecular structure that makes it an excellent candidate for forming stable complexes with a variety of metal ions. Its ligating ability is attributed to the presence of several potential donor atoms and its capacity for chelation.

Potential Donor Atoms (Sulfur, Oxygen, Nitrogen)

The this compound molecule contains three types of heteroatoms that can act as electron-pair donors to a metal center: sulfur, oxygen, and nitrogen. researchgate.net The thiocarbonyl group (C=S) contains a soft sulfur donor atom, which typically shows a strong affinity for soft metal ions. The carbonyl group (C=O) of the furoyl moiety provides a hard oxygen donor atom, which prefers to coordinate with hard metal ions. Additionally, the two nitrogen atoms of the thiourea (B124793) backbone are also potential donor sites. nih.govksu.edu.tr This combination of hard and soft donor atoms makes N-acylthioureas versatile ligands capable of coordinating with a wide range of metal ions. rsc.orgmdpi.com

Chelating Capabilities and Versatile Binding Modes

A key feature of N-acylthioureas like this compound is their ability to act as chelating ligands, forming stable ring structures with a central metal ion. The most common coordination mode involves the deprotonation of the N'H proton, followed by the coordination of the metal ion to the thiocarbonyl sulfur and the carbonyl oxygen atoms. This results in the formation of a stable six-membered chelate ring. researchgate.net

However, other binding modes are also possible depending on the reaction conditions, the nature of the metal ion, and the substituents on the thiourea backbone. rsc.orgcardiff.ac.uk These include:

Monodentate coordination: The ligand can bind to a metal center through only the sulfur atom. nih.govacs.org

Bidentate S,N-chelation: Coordination can occur through the sulfur and one of the nitrogen atoms, forming a four-membered ring. researchgate.net

Bridging ligand: The ligand can bridge two metal centers, coordinating to one through the S,O-chelate mode and to the other through a nitrogen atom.

The presence of the bulky adamantyl group and the furoyl ring in this compound can also influence its coordination behavior, potentially favoring certain geometries and steric arrangements in the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-acylthiourea ligands is typically straightforward, and the resulting complexes can be characterized using a variety of spectroscopic and analytical techniques.

Preparation of Transition Metal Complexes (e.g., Cu, Hg, Ni, Pd, Pt, Co)

Metal complexes of N-acylthioureas are generally prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. rsc.orgnih.gov For this compound, a general synthetic procedure would involve dissolving the ligand in a solvent such as ethanol (B145695), acetone (B3395972), or a mixture of solvents, followed by the addition of a solution of the metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Hg(II), Ni(II), Pd(II), Pt(II), or Co(II)). mdpi.comnih.gov The reaction is often carried out at room temperature or with gentle heating. ksu.edu.tr The resulting metal complex may precipitate from the solution and can be isolated by filtration, washed, and dried. In some cases, the use of a base is required to facilitate the deprotonation of the ligand for chelation. mdpi.com

| Metal Ion | Typical Metal Salt | Common Solvents | General Reaction Conditions |

|---|---|---|---|

| Cu(II) | CuCl₂, Cu(OAc)₂ | Ethanol, Methanol, Acetone | Room temperature or reflux |

| Hg(II) | HgCl₂, Hg(OAc)₂ | Ethanol, DMF | Room temperature |

| Ni(II) | NiCl₂, Ni(OAc)₂ | Ethanol, Acetone | Reflux |

| Pd(II) | PdCl₂, K₂PdCl₄ | Acetone, CH₂Cl₂ | Room temperature |

| Pt(II) | K₂PtCl₄ | DMF, DMSO | Heating |

| Co(II) | CoCl₂, Co(OAc)₂ | Ethanol, Methanol | Reflux |

Spectroscopic Evidences of Coordination (FT-IR, UV-Vis, NMR Chemical Shifts)

Spectroscopic methods are invaluable for confirming the coordination of this compound to a metal ion.

FT-IR Spectroscopy: In the FT-IR spectrum of the free ligand, characteristic bands for the N-H, C=O, and C=S stretching vibrations are observed. Upon complexation via the S,O-chelate mode, the C=O stretching vibration typically shifts to a lower frequency, indicating the coordination of the carbonyl oxygen to the metal. ksu.edu.tr The band associated with the C=S bond also shifts, often to a lower wavenumber, and new bands may appear in the far-infrared region corresponding to the M-S and M-O bonds. researchgate.net The disappearance or significant broadening of the N-H stretching vibration can indicate deprotonation of the ligand upon coordination. ksu.edu.tr

UV-Vis Spectroscopy: The UV-Vis spectrum of the ligand will show absorption bands corresponding to π→π* and n→π* transitions within the furoyl and thiourea moieties. Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. ksu.edu.tr These changes provide evidence of the interaction between the ligand and the metal center.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the coordination mode. In the 1H NMR spectrum of the free ligand, the N'H proton signal is typically observed at a downfield chemical shift. Upon deprotonation and coordination, this signal disappears. nih.gov The chemical shifts of protons near the coordination sites (i.e., on the furoyl ring and the adamantyl group) may also be affected. In the 13C NMR spectrum, the signals for the carbonyl (C=O) and thiocarbonyl (C=S) carbons are expected to shift upon coordination, providing further evidence of the S,O-bidentate binding mode.

| Spectroscopic Technique | Observed Change in Free Ligand Signal | Reason for Change |

|---|---|---|

| FT-IR | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen to metal |

| FT-IR | Shift of ν(C=S) | Coordination of thiocarbonyl sulfur to metal |

| FT-IR | Disappearance of ν(N'H) | Deprotonation of the ligand |

| UV-Vis | Shift in ligand-centered transitions and appearance of new bands | d-d transitions or Ligand-to-Metal Charge Transfer |

| ¹H NMR | Disappearance of the N'H proton signal | Deprotonation upon chelation |

| ¹³C NMR | Shift in the C=O and C=S signals | Change in electronic environment upon coordination |

Theoretical Investigations of Metal-Ligand Interactions

DFT Studies on Complex Geometries and Electronic Structures

There are no published DFT studies that have calculated the optimized geometries, bond lengths, bond angles, or electronic structures (such as HOMO-LUMO energy gaps) of metal complexes formed with this compound.

Analysis of Metal-Ligand Bond Character and Stability

Similarly, the literature lacks any analysis of the metal-ligand bond character, including assessments of covalent versus ionic contributions, bond orders, or the thermodynamic stability of potential metal complexes of this compound.

While general principles of coordination chemistry and theoretical methods are well-established, applying them to this specific ligand would require original research that has not yet been performed or published. The scientific community awaits future studies that will undoubtedly shed light on the intriguing coordination behavior of this complex thiourea derivative.

Structure Activity Relationships Sar and Mechanistic Insights Non Clinical

Role of the Adamantyl Moiety in Molecular Recognition

The adamantyl group, a cage-like hydrocarbon, is a distinctive feature in medicinal chemistry, often introduced to modulate a compound's pharmacological profile. mdpi.com Its unique, rigid, and three-dimensional structure significantly influences how N-(2-adamantyl)-N'-(2-furoyl)thiourea interacts with its biological environment.

The adamantane (B196018) scaffold is characterized by its high degree of rigidity and a virtually stress-free, three-dimensional structure composed of three fused cyclohexane (B81311) rings in a chair conformation. ub.eduresearchgate.net This inherent rigidity is a key attribute in drug design. researchgate.net By incorporating the adamantyl group, the conformational freedom of the entire molecule is significantly restricted. nih.gov This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net

The steric bulk of the adamantyl moiety serves to orient the other functional groups—the furoyl and thiourea (B124793) moieties—into specific spatial arrangements, which can be critical for optimal interaction with a binding site. researchgate.net Furthermore, the rigid cage structure can protect adjacent functional groups from metabolic degradation, thereby enhancing the molecule's stability. mdpi.com This conformational control is a fundamental aspect of its role in molecular recognition, ensuring that the interactive elements of the molecule are presented to a biological target in a favorable orientation.

Table 1: Physicochemical Properties of Adamantane Relevant to Molecular Recognition

| Property | Description | Implication for this compound |

| Structure | Rigid, symmetric, cage-like hydrocarbon (C₁₀H₁₆) | Imparts conformational rigidity to the molecule, reducing the entropic cost of binding. ub.eduresearchgate.net |

| Shape | Spherical, with a diameter of approximately 6.4 Å | Provides significant bulk, influencing the overall molecular shape and steric interactions. ub.edu |

| Lipophilicity | Highly lipophilic (hydrophobic) | Enhances partitioning into hydrophobic pockets of target proteins and cellular membranes. researchgate.netnih.gov |

| Stability | Chemically and metabolically stable | Protects nearby functional groups from enzymatic degradation, increasing molecular half-life. mdpi.comnih.gov |

Role of the Furoyl Moiety in Molecular Recognition

The 2-furoyl group, derived from furan-2-carboxylic acid, provides a distinct set of electronic and structural features that complement the hydrophobic nature of the adamantyl moiety. Its aromaticity, planar structure, and the presence of a heteroatom and a carbonyl group enable it to participate in a range of specific, directional interactions.

Furan (B31954) is an aromatic five-membered heterocycle. chemenu.comnumberanalytics.com The oxygen atom within the ring is sp² hybridized and has one lone pair of electrons delocalized into the π-system, contributing to a total of 6 π-electrons that satisfy Hückel's rule of aromaticity. numberanalytics.comlabster.comwikipedia.org This extended π-conjugation creates a planar, electron-rich system capable of engaging in π-π stacking and CH-π interactions with complementary aromatic residues or alkyl groups in a binding site. nih.gov

Crucially, the furoyl moiety contains two potential hydrogen bond acceptors: the oxygen atom within the furan ring and the carbonyl oxygen. nih.gov The carbonyl oxygen, in particular, is a strong hydrogen bond acceptor, capable of forming robust, directional interactions with hydrogen bond donors like the N-H groups of amino acid residues (e.g., asparagine, glutamine) or the hydroxyl groups of serine or tyrosine. nih.gov These hydrogen bonds are critical for orienting the ligand within the binding pocket and contribute significantly to binding specificity and affinity. mdpi.com The furan ring oxygen can also participate in weaker hydrogen bonds, further stabilizing the ligand-receptor complex. nih.gov

The presence of the electronegative oxygen atom in the furan ring influences the electronic distribution of the entire moiety. numberanalytics.com The oxygen atom has an electron-donating mesomeric effect due to the delocalization of its lone pair, which increases the electron density of the aromatic ring and makes it more reactive in electrophilic substitution reactions compared to benzene. wikipedia.org However, it also exerts an electron-withdrawing inductive effect.

Table 2: Interaction Potential of the Furoyl Moiety

| Interaction Type | Description | Key Structural Feature |

| Hydrogen Bonding (Acceptor) | Formation of strong, directional bonds with H-bond donors (e.g., N-H, O-H). | Carbonyl oxygen (C=O) and furan ring oxygen. nih.govnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Electron-rich furan ring. nih.gov |

| CH-π Interactions | Interaction between a C-H bond and the face of the π-system. | Furan ring π-system. nih.gov |

| Dipole-Dipole Interactions | Electrostatic interactions due to the permanent dipole of the moiety. | Electronegative oxygen atoms and conjugated system. |

Significance of the Thiourea Core in Molecular Interactions

The thiourea group [-NH-C(S)-NH-] serves as a versatile and flexible linker connecting the adamantyl and furoyl moieties. Its significance extends beyond a simple spacer, as it is an active participant in molecular recognition through its unique hydrogen bonding capabilities and conformational flexibility. biointerfaceresearch.comresearchgate.net

The thiourea core possesses both hydrogen bond donors (the two N-H groups) and a hydrogen bond acceptor (the sulfur atom). biointerfaceresearch.com This dual functionality allows it to form multiple, simultaneous hydrogen bonds with a target protein, acting as a "molecular glue." researchgate.net The N-H protons of thioureas are generally more acidic than their urea (B33335) counterparts, which can lead to stronger hydrogen bonding interactions. researchgate.net These interactions are crucial for anchoring the molecule in a specific orientation within a binding site. biointerfaceresearch.comnih.gov

Versatility as a Hydrogen Bond Donor and Acceptor

The thiourea core [-NH-C(S)-NH-] is a critical pharmacophore that endows the molecule with exceptional versatility in forming hydrogen bonds. Thioureas are recognized as potent hydrogen-bond donors, a property that arises from the electron-withdrawing nature of the thiocarbonyl (C=S) group, which increases the acidity of the adjacent N-H protons. wikipedia.org This enables the two N-H groups to engage in strong, directional hydrogen-bonding interactions with electron-rich atoms like oxygen, nitrogen, or sulfur on a biological target. wikipedia.orgu-tokyo.ac.jp

In acyl-thiourea derivatives structurally related to this compound, spectroscopic analysis has confirmed the presence of strong intramolecular hydrogen bonds, specifically between an N-H proton and the carbonyl oxygen (N-H···O=C) of the acyl group. nih.gov This interaction helps to stabilize a planar conformation of the core structure.

Furthermore, the molecule also functions as a hydrogen bond acceptor. The sulfur atom of the thiocarbonyl group and the oxygen atom of the furoyl carbonyl group can accept hydrogen bonds from donor groups on a receptor or enzyme. nih.govnih.gov Crystal structure analyses of similar compounds reveal that the thiourea and carbonyl moieties facilitate intermolecular hydrogen bonds (N-H···S and N-H···O), which are crucial for forming stable complexes and crystal lattices. nih.govnih.govnih.gov This dual donor-acceptor capability allows the molecule to form a "clamp-like" binding motif, anchoring it effectively within a binding site. wikipedia.org

Importance of C=S and N-H Groups in Specific Binding Interactions

The N-H and C=S groups of the thiourea moiety are not merely structural elements but are fundamental to the molecule's ability to bind to specific biological targets. The two N-H groups act in concert as hydrogen bond donors, while the C=S group serves as an acceptor. This arrangement is pivotal for molecular recognition and the subsequent modulation of biological activity.

In the context of enzyme inhibition, these groups are directly involved in forming critical contacts within the active site. For instance, in studies of tyrosinase inhibition by thiourea-containing compounds, docking simulations have shown that intermolecular hydrogen bonds formed via the nitrogen atoms of the thiourea, along with direct contacts involving the thione (C=S) group, are equally important for a stable interaction with the enzyme. nih.govnih.gov The solid-state packing of related adamantyl-acyl-thioureas is governed by hydrogen-bonding interactions involving both the C=O and C=S groups, underscoring the importance of these functionalities in forming stable intermolecular connections. nih.gov

Conformational Flexibility of the Thiourea Unit and its Binding Implications

The thiourea linker possesses significant conformational flexibility due to the potential for rotation around its C-N single bonds. This allows the molecule to adopt various spatial arrangements, which has profound implications for its ability to fit into diverse biological binding pockets. The specific conformation adopted is often stabilized by intramolecular hydrogen bonds.

In many N-acylthioureas, a characteristic trans-cis geometry is observed in the thiourea fragment. nih.govnih.gov This conformation is frequently stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen or another nearby acceptor atom. nih.govnih.gov For a series of closely related adamantyl-acyl-thioureas, computational analysis and single-crystal X-ray diffraction have experimentally validated that the most stable conformation is an S-shaped geometry, where the C=O and C=S bonds are oriented in opposite directions. nih.gov This defined, low-energy conformation is crucial as it pre-organizes the molecule for optimal interaction with its biological target, potentially reducing the entropic penalty of binding and enhancing affinity.

Mechanistic Studies of Biological Interactions (In Vitro and Computational)

In vitro and computational studies have begun to elucidate the specific mechanisms through which this compound and related compounds exert their biological effects. These investigations span enzyme inhibition, interactions with cellular components, and antimicrobial actions.

Enzyme Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Tyrosinase)

Thiourea derivatives are recognized as potent inhibitors of several classes of enzymes, with the adamantane and thiourea moieties playing distinct but synergistic roles.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for cosmetic and therapeutic applications. nih.govmdpi.com Thiourea-containing compounds can effectively inhibit this enzyme, often through a mechanism where the sulfur atom coordinates with the copper ions located in the tyrosinase active site. nih.gov Kinetic studies of various thiourea derivatives have revealed both competitive and non-competitive modes of inhibition. nih.govnih.govmdpi.com Non-competitive inhibition suggests that the inhibitor binds to a site distinct from the substrate-binding site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.govnih.gov

Cholinesterase Inhibition: The adamantane group is a known pharmacophore in the design of cholinesterase inhibitors, which are relevant for treating neurodegenerative diseases like Alzheimer's. nih.govnih.gov Adamantyl-based compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism for related inhibitors often involves a dual-site interaction within the enzyme's gorge, where one part of the molecule binds to the catalytic active site (CAS) and another part interacts with the peripheral anionic site (PAS), resulting in a mixed-type inhibition. nih.gov This dual binding can be particularly effective in preventing the breakdown of the neurotransmitter acetylcholine. nih.gov

Below are tables summarizing the inhibitory activities of various related thiourea and adamantane derivatives against these enzymes.

Table 1: Tyrosinase Inhibitory Activity of Selected Thiourea Derivatives Data for illustrative purposes from related compounds.

| Compound Type | IC₅₀ (µM) | Inhibition Type | Source(s) |

|---|---|---|---|

| Indole-thiourea derivative (4b) | 5.9 ± 2.47 | Competitive | mdpi.com |

| Thioacetazone | 14 | Non-competitive | nih.govnih.gov |

| Ambazone | 15 | Non-competitive | nih.govnih.gov |

| N-(3,4,5-trimethoxyphenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | 1.1 ± 0.1 (mM) | Not Specified | tubitak.gov.tr |

Table 2: Cholinesterase Inhibitory Activity of Selected Adamantyl and Thiourea Derivatives Data for illustrative purposes from related compounds.

| Compound Type | Target Enzyme | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Adamantyl-ester derivative (2e) | AChE | 77.15 | nih.gov |

| Adamantyl-ester derivative (2f) | AChE | 174.98 | nih.gov |

| N-(4-(diethylamino)phenyl)-N'-(2-mercapto-carboxyethanyl)thiourea | AChE | More active than Galantamine | tubitak.gov.tr |

Molecular Interactions with Specific Cellular Components

Beyond direct enzyme inhibition, thiourea derivatives can engage with specific cellular signaling pathways. Studies on structurally related N-aryl-N'-(thiophen-2-yl)thiourea derivatives have shown they can act as specific agonists for human Toll-like receptor 1/2 (TLR1/2). nih.gov The proposed mechanism involves the compound binding to the TLR1/2 complex, which then recruits the adaptor protein MyD88. This initiates a downstream signaling cascade, activating the NF-κB pathway and leading to the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov This demonstrates a sophisticated mode of action where the molecule acts as a specific modulator of an immune response pathway.

Antimicrobial Mechanisms of Action

The combination of an adamantane group and a thiourea core has been shown to yield compounds with significant antimicrobial properties. mdpi.comnih.govnih.gov The primary mechanism of action is thought to be driven by the high lipophilicity of the adamantane moiety. nih.gov This bulky, cage-like hydrocarbon structure enhances the molecule's ability to partition into and disrupt the integrity of the lipid-rich cell membranes of microorganisms like bacteria and fungi. mdpi.comnih.gov

Once the molecule has penetrated the cell membrane, the reactive thiourea unit can exert further toxic effects. The sulfur atom and the hydrogen-bonding capabilities of the N-H groups can lead to the non-specific inhibition of essential enzymes or interfere with protein structures, ultimately leading to cell death. mdpi.com Adamantane-linked isothiourea derivatives have demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate activity against pathogenic fungi. mdpi.comnih.gov

Receptor Binding and Allosteric Modulation

While direct experimental studies on the receptor binding and allosteric modulation of this compound are not extensively available in the current body of scientific literature, the structure-activity relationships (SAR) of analogous adamantane-thiourea derivatives provide significant insights into its potential molecular interactions and mechanisms of action. The unique combination of the bulky, lipophilic adamantane cage, the flexible thiourea linker, and the aromatic furoyl group suggests that this compound may engage with specific receptor binding pockets and potentially act as an allosteric modulator.

The adamantane moiety is a well-established pharmacophore known to enhance the lipophilicity of compounds, which can facilitate passage across biological membranes, including the blood-brain barrier. nih.gov Its rigid, cage-like structure can also promote strong and specific interactions with biological targets. nih.gov In several classes of neurologically active compounds, the adamantane group is crucial for determining the affinity and activity of the ligands. nih.gov

Research on structurally related adamantane-1-carbonyl thiourea derivatives has identified them as potent and selective inhibitors of P2X purinergic receptors, specifically the P2X4 and P2X7 subtypes. nih.govresearchgate.net These receptors are ligand-gated ion channels that play significant roles in inflammation and neurological disorders. nih.gov Notably, certain adamantane-1-carbonyl thiourea derivatives have been characterized as negative allosteric modulators of these receptors. researchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric (primary) binding site, inducing a conformational change that can either enhance or inhibit the receptor's response to its endogenous ligand. nih.govnih.gov

For instance, in a study of adamantane-1-carbonyl thiourea derivatives, compound 4n (N-((2-bromo-4-isopropylphenyl)carbamothioyl)adamantane-1-carboxamide) was identified as a highly selective and potent inhibitor of the human P2X4 receptor (hP2X4R), exhibiting non-competitive, allosteric properties. researchgate.net Similarly, compound 5b from the same study was a potent and selective inhibitor of the human P2X7 receptor (hP2X7R). nih.gov The mode of inhibition for both compounds was determined to be negative allosteric modulation. researchgate.net

These findings suggest that this compound may also interact with P2X receptors or other G protein-coupled receptors (GPCRs) as an allosteric modulator. bohrium.comresearchgate.net The thiourea moiety provides the necessary structural flexibility and hydrogen bonding capabilities to interact with receptor active sites, while the 2-adamantyl group can anchor the molecule within a hydrophobic pocket. The 2-furoyl group, an aromatic heterocyclic moiety, could further influence binding affinity and selectivity through π-π stacking or other specific interactions within the binding site.

The following table summarizes the inhibitory activities of representative adamantane-thiourea derivatives on P2X receptors, providing a basis for inferring the potential potency of this compound.

| Compound | Target Receptor | IC₅₀ (µM) | Reference |

| 4n | hP2X4R | 0.04 ± 0.01 | nih.gov |

| BX-430 (standard) | hP2X4R | >20-fold less potent than 4n | nih.gov |

| 5b | hP2X7R | Not specified | nih.gov |

It is important to note that these are inferred mechanisms based on structurally similar compounds. Direct experimental validation through radioligand binding assays, functional assays, and structural biology studies would be necessary to definitively characterize the receptor binding profile and allosteric modulatory effects of this compound.

Applications in Advanced Materials Science and Chemo Sensing

Development of Chemosensors and Recognition Elements

Thiourea (B124793) derivatives are well-regarded for their ability to act as chemosensors due to the presence of nitrogen and sulfur atoms which can serve as binding sites for various analytes. nih.gov The formation of hydrogen bonds and coordination complexes often leads to detectable changes in optical or electrochemical properties. nih.govresearchgate.net

Thiourea-based chemosensors have demonstrated a strong affinity for heavy and transition metal ions like mercury (Hg²⁺) and copper (Cu²⁺). nih.govacs.org The soft sulfur atom of the thiourea group shows a preference for binding with soft metal ions such as Hg²⁺. This interaction can lead to a "turn-off" or "turn-on" fluorescence response, making them effective sensors. nih.gov For instance, some thiourea derivatives have been shown to be fluorescent detectors for Hg²⁺ in aqueous media. nih.gov

While direct studies on N-(2-adamantyl)-N'-(2-furoyl)thiourea are not available, related N-acyl thiourea derivatives have been investigated for their metal sensing capabilities. The furoyl group, containing an oxygen atom, can also participate in metal ion coordination, potentially enhancing the selectivity and sensitivity of the sensor. The bulky adamantyl group can create a specific binding pocket, further influencing the sensor's recognition properties.

Table 1: Examples of Thiourea-Based Chemosensors for Metal Ion Detection

| Thiourea Derivative | Target Metal Ion | Detection Method |

| N-naphthoyl thiourea derivatives | Cu²⁺ | Photodegradation |

| 1-isobutyl-3-cyclohexylthiourea | Hg²⁺ | Spectrofluorimetry |

| N,N-dialkyl-N'-benzoylthiourea derivatives | Various transition metals | Complex formation |

This table presents data for related thiourea compounds to illustrate the potential of this compound.

The N-H protons of the thiourea moiety are effective hydrogen-bond donors, enabling the recognition and sensing of various anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). nih.govnih.govunison.mxfigshare.com The binding of an anion to the thiourea receptor can induce a colorimetric or fluorescent response. nih.gov Thiourea-based receptors have shown high affinity for basic anions in solution. unison.mxfigshare.com